molecular formula C14H22O3 B12549181 1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester CAS No. 143121-37-3

1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester

Cat. No.: B12549181
CAS No.: 143121-37-3
M. Wt: 238.32 g/mol
InChI Key: AREQCAALFMIFRK-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester is an organic compound with a complex structure It is a derivative of cyclopentene, featuring a carboxylic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 1-Cyclopentene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts, such as solid acid catalysts, can reduce the environmental impact and improve the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A related compound with a similar cyclopentane ring structure.

    2-Cyclopentene-1-carboxylic acid, 1-methyl-: Another derivative of cyclopentene with a different substitution pattern.

    Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-: A compound with a cyclopropane ring and similar functional groups.

Uniqueness

1-Cyclopentene-1-carboxylic acid, 2-methyl-3-oxo-4-pentyl-, ethyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biochemical processes.

Properties

CAS No.

143121-37-3

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

ethyl 2-methyl-3-oxo-4-pentylcyclopentene-1-carboxylate

InChI

InChI=1S/C14H22O3/c1-4-6-7-8-11-9-12(10(3)13(11)15)14(16)17-5-2/h11H,4-9H2,1-3H3

InChI Key

AREQCAALFMIFRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=C(C1=O)C)C(=O)OCC

Origin of Product

United States

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